molecular formula C24H25Cl2NO3 B12480286 1-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-N-(4-methoxybenzyl)methanamine

1-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-N-(4-methoxybenzyl)methanamine

Cat. No.: B12480286
M. Wt: 446.4 g/mol
InChI Key: PPAPBJXPEGIEEN-UHFFFAOYSA-N
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Description

The compound ({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE is a complex organic molecule characterized by multiple functional groups, including chloro, methoxy, and ethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE: can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro substituents can be reduced to form the corresponding hydrocarbons.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the chloro group can yield 4-methoxyphenylmethane.

Scientific Research Applications

({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE: has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE: is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific fields.

Properties

Molecular Formula

C24H25Cl2NO3

Molecular Weight

446.4 g/mol

IUPAC Name

N-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C24H25Cl2NO3/c1-3-29-23-13-18(15-27-14-17-8-10-20(28-2)11-9-17)12-22(26)24(23)30-16-19-6-4-5-7-21(19)25/h4-13,27H,3,14-16H2,1-2H3

InChI Key

PPAPBJXPEGIEEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CC=C(C=C2)OC)Cl)OCC3=CC=CC=C3Cl

Origin of Product

United States

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